1-Biphenylenecarbonyl chloride, also known as 2-biphenylcarbonyl chloride or [1,1'-biphenyl]-2-carbonyl chloride, is an organic compound characterized by its structure comprising two benzene rings connected by a single bond, with a carbonyl chloride group (-COCl) attached to one of the rings. It belongs to the class of acid chlorides, which are known for their high reactivity and ability to participate in various chemical reactions. This compound is utilized in organic synthesis and industrial applications due to its versatile reactivity and structural features .
The compound has the following identifiers:
As an acid chloride, 1-biphenylenecarbonyl chloride is classified under organic compounds that contain a carbonyl group bonded to a chlorine atom. Acid chlorides are significant in organic chemistry due to their ability to react with nucleophiles, making them useful intermediates in the synthesis of various chemical entities .
Methods of Synthesis:
Technical Details:
The molecular structure of 1-biphenylenecarbonyl chloride features:
1-Biphenylenecarbonyl chloride is involved in several types of chemical reactions:
The mechanism of action for 1-biphenylenecarbonyl chloride primarily involves its reactivity as an acylating agent:
1-Biphenylenecarbonyl chloride finds applications across various fields:
Friedel-Crafts acylation represents a foundational method for synthesizing biphenyl ketone precursors essential for 1-biphenylenecarbonyl chloride production. This electrophilic aromatic substitution reaction activates biphenyl toward regioselective carbonyl introduction using acyl chlorides or anhydrides under Lewis acid catalysis. The reaction mechanism involves Lewis acid complexation with the acyl chloride (e.g., AlCl₃, FeCl₃) to generate a highly electrophilic acylium ion, which attacks the biphenyl system. Due to biphenyl's inherent electronic profile, acylation predominantly occurs at the para position relative to the existing phenyl ring, with minor ortho substitution observed. This preference yields 4-acetylbiphenyl as the primary monoacylated product (>98% regioselectivity) when employing acetic anhydride under zeolite catalysis [2] [10].
Industrial implementation faces challenges including polysubstitution, catalyst deactivation, and thermal management during the exothermic acylium ion formation. Modern approaches utilize heterogeneous catalysts to overcome these limitations. Zeolites (particularly Hβ with Si/Al ratios of 12–50) demonstrate exceptional performance in biphenyl acylation with acetic anhydride, achieving ~10% product yield under mild conditions (83°C) while maintaining near-exclusive para-selectivity. Their pore architecture imposes shape selectivity that minimizes diacylation byproducts – a significant advantage over conventional AlCl₃ catalysis [2]. Alternative catalysts like Nafion/silica composites exhibit comparable regioselectivity but lower conversion rates, while poly(4-vinylpyridine)-supported triflic acid enables solvent-free reactions under milder conditions [10].
Table 1: Catalyst Performance in Friedel-Crafts Biphenyl Acylation
Catalyst Type | Acylating Agent | Temperature (°C) | Regioselectivity (4-isomer) | Yield (%) |
---|---|---|---|---|
Zeolite Hβ (Si/Al=12) | Acetic anhydride | 83 | >98% | 10 |
Zeolite Hβ (Si/Al=50) | Acetic anhydride | 83 | >98% | 10 |
Nafion/silica (SAC-13) | Acetic anhydride | 83 | >98% | 5 |
PVP-Triflic acid | Acetyl chloride | 60 | >95% | 78* |
Solvent-free conditions [10]
Palladium-catalyzed carbonylation provides a versatile alternative for direct acid chloride synthesis from halogenated biphenyls, bypassing ketone intermediates. This methodology centers on 2-bromobiphenyl as the optimal precursor due to its balanced reactivity and commercial availability. The reaction proceeds through oxidative addition of Pd(0) into the C-Br bond, followed by CO insertion (typically at 1–5 atm pressure) to form an acyl-palladium complex. Subsequent chloride abstraction yields the target acid chloride directly [1].
Catalyst design critically influences reaction efficiency and functional group tolerance. Pd(PPh₃)₄ or Pd(dppf)Cl₂ complexes demonstrate robust performance when paired with phosphine ligands that prevent palladium aggregation. Xantphos-type bidentate ligands enhance carbonylative efficiency by stabilizing the acyl-palladium intermediate against decomposition. Solvent optimization studies reveal that toluene or dioxane systems at 80–100°C provide optimal balance between CO solubility and reagent stability. Under these conditions, 2-bromobiphenyl conversion exceeds 95% within 4–6 hours, with isolated yields of 1-biphenylenecarbonyl chloride reaching 70–85% after purification [1].
The methodology accommodates electronically diverse biphenyl substrates but shows sensitivity to steric hindrance. Ortho-substituted bromobiphenyls exhibit reduced conversion rates (60–70%) due to hindered oxidative addition. Recent advances employ Pd-Xantphos systems with cesium carbonate base in flow carbonylation setups, achieving residence times under 30 minutes while maintaining high chemoselectivity – a promising development for scalable production [1] [4].
Table 2: Ligand Effects in Pd-Catalyzed 2-Bromobiphenyl Carbonylation
Ligand System | CO Pressure (atm) | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
PPh₃ | 3 | 80 | 6 | 72 |
Xantphos | 3 | 80 | 4 | 85 |
DPPF | 5 | 100 | 5 | 78 |
BINAP | 3 | 90 | 6 | 68 |
The chlorination of preformed biphenyl carboxylic acids (particularly [1,1'-biphenyl]-2-carboxylic acid) provides the most direct route to 1-biphenylenecarbonyl chloride. This transformation employs chlorodehydrating agents activated by Lewis acids to convert carboxylic acids to acid chlorides. Traditional methods use thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as stoichiometric reagents, often requiring catalytic Lewis acids (0.1–0.3 equiv) like DMF, ZnCl₂, or AlCl₃ to accelerate the reaction [3] [7].
The reaction mechanism involves sequential nucleophilic attacks: the carboxylic acid oxygen initially coordinates to the Lewis acid, enhancing carbonyl electrophilicity toward SOCl₂. This generates a chlorosulfite intermediate that undergoes Cl⁻ displacement to form the acid chloride with SO₂ evolution. For sterically congested substrates like 2-biphenylcarboxylic acid, traditional SOCl₂ reflux (6–8 hours) provides only moderate yields (65–75%) due to incomplete conversion. The addition of AlCl₃ (10 mol%) significantly enhances reactivity by facilitating chlorosulfite intermediate formation, reducing reaction times to 2–3 hours at 70°C and improving yields to 85–90% [3] [7] [9].
Modern approaches employ oxalyl chloride as a superior chlorinating agent due to its gaseous byproducts (CO, CO₂). When combined with catalytic FeCl₃ (5 mol%) in dichloromethane at 40°C, 2-biphenylcarboxylic acid undergoes quantitative conversion within 30 minutes. This system minimizes racemization risks in chiral biphenyl derivatives and simplifies purification by avoiding sulfur-containing byproducts. For industrial applications, continuous gas-phase chlorination over Al₂O₃/SiO₂ catalysts at 200–250°C demonstrates promise, achieving >95% conversion with residence times under 10 minutes [7] [9].
Table 3: Chlorination Reagents for [1,1'-Biphenyl]-2-carboxylic Acid
Chlorinating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Byproduct Concerns |
---|---|---|---|---|---|
SOCl₂ (neat) | None | 76 (reflux) | 8 | 68 | SO₂, HCl |
SOCl₂/DCM | DMF (cat.) | 40 | 3 | 75 | SO₂, HCl |
SOCl₂/DCM | AlCl₃ (10%) | 70 | 2 | 88 | SO₂, HCl |
(COCl)₂/DCM | None | 40 | 1 | 82 | CO, CO₂ |
(COCl)₂/DCM | FeCl₃ (5%) | 40 | 0.5 | 95 | CO, CO₂ |
Continuous flow technology addresses critical limitations in traditional batch synthesis of 1-biphenylenecarbonyl chloride, particularly for exothermic reactions and air/moisture-sensitive intermediates. Flow reactors enable precise thermal control, reduced reagent inventory, and improved mass transfer – essential for industrial-scale manufacturing. Three key transformations benefit from flow processing: Friedel-Crafts acylation, carbonylation, and carboxylic acid chlorination [4] [8].
For Friedel-Crafts acylation, microreactors (ID <1 mm) with immobilized Hβ zeolite catalysts achieve biphenyl acylation at 150°C with residence times under 5 minutes. The high surface-area-to-volume ratio (10,000 m²/m³ vs. <100 m²/m³ in batch) enables efficient heat removal, suppressing polysubstitution and maintaining >95% para-selectivity. Productivity reaches 8 kg/L·h – approximately 50-fold higher than batch reactors – due to elimination of downtime between batches [4] [8].
Palladium-catalyzed carbonylation transitions effectively to tube-in-tube flow reactors where CO permeation through membrane walls ensures precise stoichiometric delivery. A typical setup employs:1) A packed-bed reactor with Pd-Xantphos on SiO₂ support2) 10–20 bar CO pressure maintained via back-pressure regulator3) Toluene as carrier solvent at 100°CThis configuration achieves 99% 2-bromobiphenyl conversion in 15 minutes residence time with catalyst turnover numbers exceeding 5,000 – a significant improvement over batch systems (TON ~500) [4].
Carboxylic acid chlorination benefits most dramatically from flow processing due to hazardous gas evolution. Corrosion-resistant silicon carbide microreactors handle SOCl₂ or oxalyl chloride streams mixed with biphenylcarboxylic acid solutions (0.5M in CH₂Cl₂). The system operates at 50°C with 2-minute residence time, achieving quantitative conversion while scrubbing acidic gases inline. This approach reduces solvent usage by 80% compared to batch protocols and eliminates exposure risks during reagent charging [8].
Table 4: Continuous Flow Parameters for Key Synthesis Steps
Synthetic Step | Reactor Type | Temperature (°C) | Residence Time | Productivity | Key Advantage |
---|---|---|---|---|---|
Friedel-Crafts Acylation | Packed-bed (zeolite Hβ) | 150 | 5 min | 8 kg/L·h | Thermal control, no catalyst leaching |
Pd Carbonylation | Tube-in-tube (Pd/Xantphos) | 100 | 15 min | 5.2 kg/L·h | Precise CO dosing, high TON |
Acid Chlorination | SiC microreactor | 50 | 2 min | 12 kg/L·h | Inline gas scrubbing, safety |
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